molecular formula C14H9ClN2O4 B2564840 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate CAS No. 879320-26-0

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2564840
CAS No.: 879320-26-0
M. Wt: 304.69
InChI Key: WDZFBXVYBILZRR-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate is a sophisticated heteroaromatic ester of significant interest in medicinal chemistry and antibacterial research. This compound features a hybrid architecture combining a furan-substituted isoxazole core linked via a methylene bridge to a chlorinated pyridine carboxylate. The strategic integration of multiple privileged heterocyclic scaffolds, including the furan, 1,2-oxazole (isoxazole), and pyridine rings, makes it a valuable precursor for the design and synthesis of novel bioactive molecules . Research into analogous structures indicates that such fused heterocyclic systems, particularly those incorporating the 1,2-oxazole (isoxazole) motif, are actively investigated for their potential to inhibit key bacterial enzymes and for their broader applications in developing enzyme inhibitors and antimicrobial agents . The 2-chloropyridine moiety is a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies. This compound is intended for research applications only, including use as a synthetic intermediate, in antibacterial discovery programs targeting ESKAPE pathogens, and in the exploration of new heterocyclic chemical space. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c15-13-10(3-1-5-16-13)14(18)20-8-9-7-12(21-17-9)11-4-2-6-19-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZFBXVYBILZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common approach begins with the preparation of the furan and oxazole intermediates, followed by their coupling with a chloropyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.

    Reduction: The oxazole ring can be reduced to form oxazolidines under hydrogenation conditions.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Oxazolidines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that compounds similar to [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : The presence of the oxazole ring is known to enhance the anticancer activity of certain compounds. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : Inflammation-related diseases can benefit from compounds that modulate inflammatory pathways. There is evidence that derivatives of this compound may reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating chronic inflammatory conditions .

Agrochemical Applications

  • Herbicide Development : The structural characteristics of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate make it suitable for developing novel herbicides. Its efficacy against specific weed species has been documented, indicating its potential use in agricultural practices to enhance crop yields while managing weed populations .
  • Pesticidal Activity : Similar compounds have shown promise as insecticides and fungicides. The ability to disrupt biological processes in pests makes this compound a candidate for further exploration in pest management strategies .

Materials Science Applications

  • Organic Electronics : The unique electronic properties of compounds containing furan and oxazole rings make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the photophysical properties of related compounds suggests that they can be integrated into electronic devices for improved performance .

Case Study 1: Antimicrobial Efficacy

A study conducted by Somvanshi et al. (2008) evaluated the antimicrobial activity of various heterocyclic compounds, including those related to [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents.

Case Study 2: Anticancer Activity

Research published in PubMed Central explored the anticancer effects of similar oxazole-containing compounds on human cancer cell lines. The findings indicated a dose-dependent response leading to significant reductions in cell viability, suggesting the need for further investigation into their mechanisms of action and potential clinical applications.

Mechanism of Action

The biological activity of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate is likely mediated through interactions with various molecular targets, such as enzymes or receptors. The furan and oxazole rings can engage in hydrogen bonding and π-π interactions, while the chloropyridine moiety can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

(a) 1,3,4-Oxadiazole Derivatives

  • LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
    • Replaces the 1,2-oxazole with a 1,3,4-oxadiazole ring.
    • Features a sulfamoylbenzamide substituent instead of the pyridine carboxylate.
    • Demonstrated antifungal activity against Candida spp., highlighting the role of the furan moiety in bioactivity .

(b) Furan-Ester Derivatives

  • 3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate: Contains a fused isochromenone-furan system with a furan-2-carboxylate ester. Synthesized via furoyl chloride coupling, yielding a yellow solid (mp 178–180°C) . Comparatively lower molecular weight (323.27 g/mol) due to the absence of chloropyridine.

(c) Ranitidine-Related Compounds

  • Ranitidine amino alcohol hemifumarate: Shares the [5-(dimethylaminomethyl)furan-2-yl]methanol substructure. Lacks the oxazole and chloropyridine groups but retains hydrogen-bonding capacity via the alcohol and amine groups .

Substituent Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS No.
Target Compound C₁₅H₁₁ClN₂O₄ 330.72 2-Chloropyridine, oxazole-furan Not reported
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methanol C₈H₇NO₃ 165.15 Methanol substituent 852180-63-3
LMM11 C₂₃H₂₅N₃O₅S 455.53 1,3,4-Oxadiazole, sulfamoylbenzamide F2832-0099
Ranitidine amino alcohol hemifumarate C₁₀H₁₈N₂O₂ 198.27 Dimethylaminomethyl-furan, alcohol Not reported

Functional Group Impact

  • Ester vs. Amide Linkages : The methyl ester in the target compound may confer higher metabolic stability than amide-linked derivatives (e.g., LMM11), which are prone to hydrolysis .
  • Furan-Oxazole Core : The conjugated system likely contributes to UV absorption properties, as seen in similar compounds with λmax ~270–300 nm .

Biological Activity

The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H8ClN3O3\text{C}_{12}\text{H}_{8}\text{Cl}\text{N}_3\text{O}_3

Biological Activity Overview

Research indicates that compounds containing furan and oxazole moieties often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate are summarized below.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives, including those similar to our compound. Results indicated that compounds with furan and oxazole structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell walls and interference with metabolic pathways .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylateE. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves induction of apoptosis through the activation of caspase pathways. A notable study demonstrated the compound's effectiveness against breast cancer cells with an IC50 value of approximately 25 µM .

The proposed mechanism of action for [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can lead to cellular damage and apoptosis.
  • Cell Cycle Arrest : Studies suggest that the compound may cause cell cycle arrest in the G1 phase, preventing cancer cell proliferation.

Case Studies

  • Study on Antimicrobial Properties : A recent research article highlighted the effectiveness of similar compounds against multi-drug resistant strains of bacteria. The study concluded that derivatives like [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-chloropyridine-3-carboxylate could serve as lead compounds in antibiotic development .
  • Anticancer Research : In a laboratory setting, researchers tested the compound on various cancer cell lines (e.g., MCF7 for breast cancer). Results showed significant reduction in cell viability and increased apoptosis markers compared to control groups .

Q & A

Q. Key Considerations :

  • Protect the furan ring from oxidation during synthesis using inert atmospheres (N₂/Ar).
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Crystallization : Grow crystals via slow evaporation from acetonitrile at 4°C.

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .

Refinement : Iterative refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Validation : Check using ORTEP-III for thermal ellipsoid visualization and PLATON for symmetry validation .

Q. Experimental Design :

Substitution Screening : React the compound with Pd(PPh₃)₄, K₂CO₃, and diverse boronic acids in THF/H₂O (3:1) at 80°C .

Monitoring : Track reaction via LC-MS (ESI+) to detect [M+H]⁺ adducts.

Optimization : Vary catalysts (e.g., PdCl₂(dppf)) to improve yields >70% .

Advanced: What analytical strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:
Use accelerated stability studies with orthogonal techniques:

Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 72 hrs).

HPLC-DAD/MS Analysis :

  • Column: C18 (3.5 µm, 150 mm).
  • Mobile Phase: 0.1% formic acid in acetonitrile/water.

Identify Degradants : Compare with known impurities (e.g., ranitidine-related compounds with furan oxidation products) .

Q. Critical Observations :

  • Acidic conditions (pH <3) hydrolyze the ester bond, forming 2-chloropyridine-3-carboxylic acid (m/z 171.1).
  • Neutral/basic conditions (pH 7–9) stabilize the oxazole ring but promote furan ring oxidation to sulfones .

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

Target Identification : Screen against kinase or protease databases (e.g., ChEMBL) using similarity searching (Tanimoto coefficient >0.7) .

Docking Studies :

  • Software: AutoDock Vina or Schrödinger Glide.
  • Protein Preparation: Retrieve PDB structures (e.g., 6LU7 for SARS-CoV-2 Mpro) and optimize hydrogen bonding networks.
  • Ligand Preparation: Generate 3D conformers of the compound using Open Babel .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).

Key Insight :
The chloropyridine moiety may act as a hydrogen bond acceptor with catalytic residues (e.g., His41 in Mpro), while the oxazole ring contributes to hydrophobic pocket interactions .

Basic: What spectroscopic techniques confirm the compound’s identity and purity?

Methodological Answer:

NMR :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=4.8 Hz, pyridine-H), 7.85 (s, oxazole-H5).
  • ¹³C NMR: δ 162.1 (ester C=O), 150.2 (oxazole-C3) .

FT-IR : Ester C=O stretch at 1730 cm⁻¹, furan C-O-C at 1250 cm⁻¹.

HRMS : Calculate exact mass (C₁₄H₁₀ClN₂O₄⁺: 329.0332) using Q-TOF MS .

Q. Purity Criteria :

  • HPLC: Single peak (retention time ~8.2 min) with >95% area .

Advanced: How does the compound’s solvatochromism inform solvent selection for photophysical studies?

Methodological Answer:

UV-Vis Spectroscopy : Measure λmax in solvents of varying polarity (cyclohexane to DMSO).

Data Analysis : Plot λmax vs. ET(30) solvent polarity parameter.

Insight : A bathochromic shift in polar aprotic solvents (e.g., DMF) indicates intramolecular charge transfer between the electron-rich furan and electron-deficient chloropyridine .

Q. Experimental Design :

  • Use femtosecond transient absorption spectroscopy to quantify excited-state lifetimes in selected solvents .

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